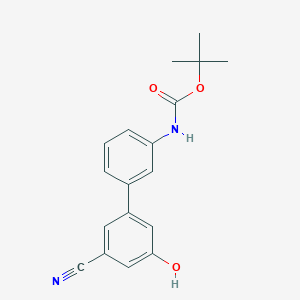
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (5-tBSCP) is an organic compound belonging to the family of sulfonamides. It is a white, odorless crystalline solid which is insoluble in water and soluble in organic solvents. 5-tBSCP has a wide range of applications in the fields of medicine and biochemistry, including synthesis, antioxidant activity, and anti-inflammatory activity.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been used in a wide range of scientific research applications, including antioxidant activity, anti-inflammatory activity, and synthesis. In terms of antioxidant activity, 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the formation of lipid peroxides and to scavenge free radicals, thus offering protection against oxidative damage. It has also been demonstrated to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in inflammation. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of lipid peroxides. It is also believed to act as an anti-inflammatory by inhibiting the activity of enzymes involved in inflammation and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been demonstrated to possess antioxidant and anti-inflammatory activities, as well as to be used as a starting material for the synthesis of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments offers several advantages. Firstly, it is a relatively inexpensive compound which is readily available. Secondly, it is easy to synthesize and purify, making it suitable for use in a variety of experiments. Lastly, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%. Firstly, further research could be conducted to elucidate its mechanism of action and to elucidate the biochemical and physiological effects of the compound. Secondly, further research could be conducted to explore the potential applications of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in the medical and biotechnology fields. Thirdly, further research could be conducted to optimize the synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% and to develop new synthetic methods. Fourthly, further research could be conducted to explore the potential use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% as an antioxidant and anti-inflammatory agent. Lastly, further research could be conducted to explore the potential use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% as a starting material for the synthesis of various compounds.
Méthodes De Synthèse
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is synthesized through a three-step reaction sequence. The first step involves the reaction of 4-t-butylsulfamoylphenol with cyanogen bromide to form the intermediate, 5-(4-t-butylsulfamoylphenyl)-2-cyanobromide. This intermediate is then treated with sodium hydroxide to form 5-(4-t-butylsulfamoylphenyl)-2-cyanophenol. The final step involves purification of the compound by recrystallization from methanol.
Propriétés
IUPAC Name |
N-tert-butyl-4-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSSYMUNGJBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)

![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)

![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
